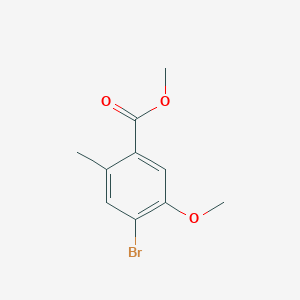![molecular formula C13H12BrF3N2O3 B13920393 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a brominated dihydroisoquinoline fused with an azetidine ring. The presence of trifluoroacetic acid further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline scaffold.
Bromination: The dihydroisoquinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated dihydroisoquinoline undergoes a spirocyclization reaction with an azetidine derivative to form the spiro compound.
Introduction of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to the spiro compound, which can be achieved through a simple acid-base reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.
Wissenschaftliche Forschungsanwendungen
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with a different core structure, used in various chemical and biological studies.
Spiro[2,3-dihydrobenzofuran-1,3’-pyrrolidine]: Known for its applications in medicinal chemistry and drug development.
Spiro[cyclopentane-1,3’-pyrrolidine]: Used as a building block in organic synthesis and material science.
The uniqueness of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one lies in its specific combination of a brominated dihydroisoquinoline core with an azetidine ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12BrF3N2O3 |
|---|---|
Molekulargewicht |
381.14 g/mol |
IUPAC-Name |
6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) |
InChI-Schlüssel |
FLFOPOJMMDHCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



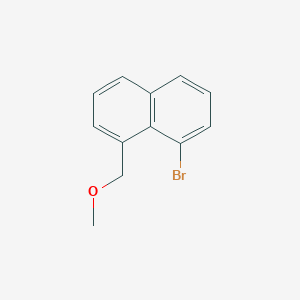

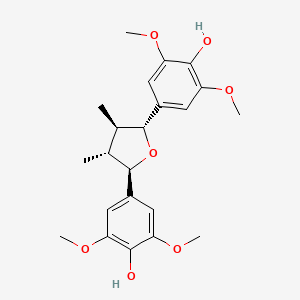


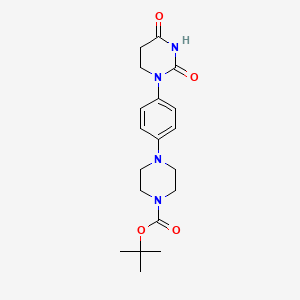
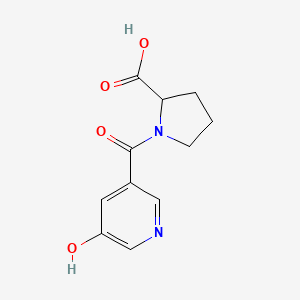

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
